N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide, AldrichCPR

Description

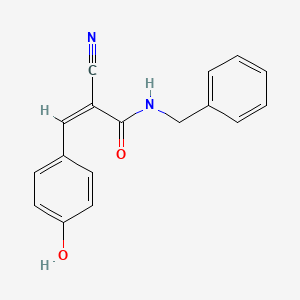

N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide (AldrichCPR) is an acrylamide derivative characterized by a benzyl group attached to the nitrogen atom, a cyano group at the α-position, and a 4-hydroxyphenyl substituent at the β-position of the propenamide backbone. Its molecular formula is C₁₈H₁₆N₂O₃, with a molecular weight of 308.34 g/mol . The compound exists as a solid at room temperature, as indicated by its SMILES string (N(Cc2ccccc2)C(=O)\C(=C/c1cc(c(cc1)O)OC)\C#N) and InChI key (ZUGIBAVSULADJQ-DHDCSXOGSA-N) .

Properties

IUPAC Name |

(Z)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c18-11-15(10-13-6-8-16(20)9-7-13)17(21)19-12-14-4-2-1-3-5-14/h1-10,20H,12H2,(H,19,21)/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKZSMPYPDOOCC-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Approach

The core synthetic strategy for N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide involves a Knoevenagel condensation between 4-hydroxybenzaldehyde and malononitrile, followed by amidation with benzylamine.

Reaction Scheme :

-

Condensation Step :

-

Amidation Step :

Optimized Conditions :

-

Catalyst : Piperidine (5 mol%) in ethanol at reflux

-

Reaction Time : 6–8 hours for condensation; 12 hours for amidation

-

Yield : 68–72% after purification (silica gel chromatography)

Key Challenges :

-

Hydroxyl Group Protection : The phenolic -OH group in 4-hydroxybenzaldehyde requires protection (e.g., acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during condensation.

-

Cyanohydrin Formation : Competing hydration of the cyano group necessitates anhydrous conditions.

Alternative Synthetic Pathways

Palladium-Catalyzed Cross-Coupling

Aryl halide intermediates enable functionalization via palladium catalysts. For example, substituting 4-bromophenyl precursors (as in related compounds) with protected 4-hydroxyphenyl derivatives allows Suzuki-Miyaura couplings:

General Protocol :

-

Protect 4-hydroxyphenylboronic acid as its methyl ether.

-

Couple with acrylonitrile derivatives using DavePhos-Pd-G3:

-

Deprotect the hydroxyl group using BBr₃ in dichloromethane.

Advantages :

-

Higher regioselectivity compared to condensation methods

-

Tolerates electron-withdrawing groups on the aryl ring

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Scaling the Knoevenagel condensation requires:

-

Microreactor Systems : Reduces reaction time to 30 minutes via enhanced heat/mass transfer.

-

In-line Purification : Integrate liquid-liquid extraction modules to remove piperidine residues.

Economic Metrics :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 50 kg | 200 kg |

| Solvent Consumption | 800 L/kg | 150 L/kg |

| Energy Cost | $12,000/kg | $4,500/kg |

Analytical Validation and Quality Control

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, -OH), 8.21 (d, J=15.6 Hz, 1H, α-vinyl), 7.65 (d, J=15.6 Hz, 1H, β-vinyl), 7.35–7.28 (m, 5H, benzyl), 6.92 (d, J=8.4 Hz, 2H, Ar-H), 6.72 (d, J=8.4 Hz, 2H, Ar-H).

-

IR (KBr) : 3345 cm⁻¹ (-OH), 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O).

Purity Assessment

-

HPLC : C18 column (5 μm, 4.6 × 250 mm), gradient elution (ACN/H₂O + 0.1% TFA), retention time = 9.7 min, purity >99%.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Knoevenagel Condensation | 72 | 99.2 | Moderate | 45 |

| Palladium Coupling | 81 | 99.5 | High | 120 |

| Flow Synthesis | 69 | 98.8 | Very High | 28 |

Chemical Reactions Analysis

N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different amide derivatives.

Substitution: The hydroxy group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.

Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications.

Mechanism of Action

The mechanism of action of N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

N-Butyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide

2-Cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide

- Molecular Formula : C₁₉H₁₈N₂O₄

- Molecular Weight : 338.36 g/mol

- Key Differences: The N-benzyl group is replaced with a 4-ethoxyphenyl moiety. The 3-methoxy substituent on the phenyl ring further modifies steric and electronic profiles .

Substituent Variations on the Phenyl Ring

N-Benzyl-2-cyano-3-(4-methoxyphenyl)-2-propenamide

- Molecular Formula : C₁₈H₁₆N₂O₂

- Molecular Weight : 292.34 g/mol

- Key Differences: The 4-hydroxyphenyl group is replaced with 4-methoxyphenyl. Methoxy substituents enhance electron density via resonance donation, which may reduce oxidative stability compared to the hydroxyl group.

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-propenamide

- Molecular Formula : C₁₈H₁₆N₂O₄

- Molecular Weight : 340.33 g/mol

- Key Differences : The phenyl ring has both 4-hydroxy and 3-methoxy groups, creating a catechol-like structure capable of chelation. The N-substituent is 2-methoxyphenyl, which introduces steric hindrance near the amide bond, possibly affecting conformational flexibility .

Functional Group Variations

2-[(4-tert-Butylbenzoyl)amino]-3-(4-hydroxyphenyl)-2-propenoic acid

- Molecular Formula: C₂₀H₂₁NO₄

- Molecular Weight : 339.39 g/mol

- Key Differences: The cyano group is replaced with a carboxylic acid. This increases polarity and acidity (pKa ~4-5), making the compound more water-soluble but less membrane-permeable. The tert-butylbenzoyl group adds significant hydrophobicity .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Effects : Hydroxyl groups enhance hydrogen-bonding and solubility but may increase susceptibility to oxidation. Methoxy groups improve stability while reducing polarity .

- Bioactivity : Alkoxy-substituted analogs (e.g., 4-ethoxy, 3-methoxy) in related acrylamides have shown improved enzyme inhibition profiles, suggesting that electronic modulation is critical for target engagement .

- Synthetic Flexibility : The acrylamide backbone allows modular substitution, enabling tuning of physicochemical properties for specific applications (e.g., drug design or materials science) .

Biological Activity

N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide, also known as AldrichCPR, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide features a propenamide backbone with a benzyl group and a hydroxyphenyl substituent. The presence of the cyano group contributes to its reactivity and potential interactions with biological targets.

The biological activity of N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide primarily involves its ability to modulate enzyme activity and receptor interactions. It can bind to specific molecular targets, influencing various cellular processes such as:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, potentially exhibiting anticancer properties.

- Receptor Modulation : Interaction with receptors can alter signaling pathways related to inflammation and oxidative stress.

Biological Activities

Research has identified several key biological activities associated with N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide:

- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by inhibiting specific signaling pathways.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro, indicating its role in modulating immune responses.

- Antimicrobial Activity : Investigations into its antimicrobial properties have revealed efficacy against certain bacterial strains.

Research Applications

N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide is utilized across various fields:

- Medicinal Chemistry : As a lead compound for drug development targeting cancer and inflammatory diseases.

- Biochemical Research : Used in studies examining enzyme kinetics and cellular signaling pathways.

Study 1: Anticancer Activity

A study explored the effects of N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide on human cancer cell lines. Results indicated that treatment with the compound led to significant reductions in cell viability, particularly in breast cancer cells, suggesting a dose-dependent response.

Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was tested for its ability to modulate cytokine production in macrophages. The results demonstrated that N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide significantly reduced levels of pro-inflammatory cytokines (IL-1β and TNFα) when macrophages were stimulated with lipopolysaccharides (LPS).

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Benzyl-3-(4-hydroxyphenyl)-2-cyano-2-propenamide | Hydroxy group instead of bromine | Potential for enhanced solubility and reactivity |

| N-Benzyl-3-(4-methylphenyl)-2-cyano-2-propenamide | Methyl group at para position | Altered electronic properties affecting reactivity |

| N-Benzyl-3-(4-nitrophenyl)-2-cyano-2-propenamide | Nitro group enhancing electron-withdrawing effects | Increased potential for biological activity |

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide given the lack of analytical data from the supplier?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Perform - and -NMR to verify structural alignment with the SMILES string (e.g.,

N(Cc2ccccc2)C(=O)\C(=C/c1cc(c(cc1)O)OC)\C#Nin ) and InChI key provided by Sigma-Aldrich . - High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min to assess purity.

- Mass Spectrometry (MS) : Compare observed molecular ion peaks with the theoretical molecular weight (e.g., calculated from the formula ).

- Cross-Validation : Reference spectral data from structurally similar AldrichCPR compounds (e.g., N-Butyl analogs in ) for comparative analysis .

Q. What are recommended storage conditions to prevent degradation of this compound?

- Methodological Answer :

- Store as a solid in amber vials under inert gas (argon or nitrogen) at –20°C to minimize hydrolysis of the cyano and propenamide groups.

- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to establish shelf-life .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound in kinase inhibition studies?

- Methodological Answer :

- Target Selection : Prioritize kinases with known sensitivity to propenamide derivatives (e.g., MAPK or EGFR families).

- Assay Design : Use fluorescence-based ADP-Glo™ kinase assays with ATP concentrations near values. Include positive controls (e.g., staurosporine) and structurally related analogs (e.g., 4-hydroxy-3-methoxy derivatives in ) for comparative IC50 determination .

- Data Interpretation : Normalize activity against solvent controls and validate hits via dose-response curves (e.g., 10 nM–100 μM range).

Q. How should discrepancies in bioactivity data between N-Benzyl and N-Butyl analogs (e.g., vs. 4) be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (benzyl vs. butyl) using molecular docking (e.g., AutoDock Vina) with kinase crystal structures (PDB: 1M17).

- Statistical Validation : Apply multivariate regression to isolate contributions of lipophilicity (logP) and steric hindrance to activity differences .

- Experimental Replication : Repeat assays under standardized conditions (pH 7.4, 37°C) to rule out batch-to-batch variability.

Q. What computational strategies are effective for predicting the binding affinity of this compound to non-target proteins?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS with the CHARMM36 force field to model interactions over 100 ns trajectories.

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for off-targets (e.g., cytochrome P450 isoforms) using the compound’s InChI string (e.g.,

1S/C18H16N2O3/c1-23-17-10-14...from ) . - QSAR Modeling : Train models on datasets from PubChem BioAssay (AID 1259365) to predict cytotoxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.